molecular formula C10H19NO3 B046825 N-Boc-L-prolinol CAS No. 69610-40-8

N-Boc-L-prolinol

Cat. No.: B046825
CAS No.: 69610-40-8
M. Wt: 201.26 g/mol
InChI Key: BFFLLBPMZCIGRM-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-L-prolinol (tert-butyl (2-hydroxymethylpyrrolidine)-1-carboxylate) is a chiral, Boc-protected derivative of L-prolinol, a pyrrolidine-based amino alcohol. Its structure features a hydroxymethyl group and a Boc group on the pyrrolidine ring, making it a versatile intermediate in asymmetric synthesis, organocatalysis, and pharmaceutical chemistry. The Boc group enhances solubility and stability while preserving the stereochemical integrity of the molecule .

Synthesis: this compound is typically synthesized from commercially available N-Boc-L-proline methyl ester via reduction (e.g., LiAlH₄) or directly from L-prolinol through Boc protection. highlights a two-step protocol starting from this compound (>99.9% ee) to prepare chiral triazole monomers in gram-scale yields (65–99%) .

Preparation Methods

Boc Protection of L-Prolinol

The direct Boc protection of L-prolinol represents the most straightforward route to N-Boc-L-prolinol. This method involves reacting L-prolinol with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Reaction Conditions

  • Reagents : L-prolinol, Boc anhydride, triethylamine (TEA)

  • Solvent : Dichloromethane (CH₂Cl₂)

  • Temperature : Room temperature (25°C)

  • Time : 2.5 hours

  • Workup : Sequential washing with citric acid, saturated NaCl, and water, followed by drying over MgSO₄ and solvent evaporation .

Yield and Purity

  • Yield : 85–90% (crude), with recrystallization improving purity to >98% .

  • Key Quality Control : ¹H-NMR confirms Boc-group integration (δ 1.40–1.45 ppm, tert-butyl) .

Industrial Adaptation

Large-scale implementations utilize continuous stirred-tank reactors (CSTRs) to maintain anhydrous conditions, achieving batch sizes >50 kg with 88% yield .

Reduction of N-Boc-L-Proline Methyl Ester

This two-step approach first synthesizes N-Boc-L-proline methyl ester, followed by reduction to the alcohol.

Step 1: Esterification of N-Boc-L-Proline

  • Reagents : N-Boc-L-proline, methanol, thionyl chloride (SOCl₂)

  • Conditions : Reflux at 65°C for 4 hours .

  • Yield : 95% (ester) .

Step 2: Borohydride Reduction

  • Reagents : Sodium borohydride (NaBH₄), lithium chloride (LiCl)

  • Solvent : Methanol

  • Temperature : 5–20°C (ice-water bath initially, then ambient)

  • Time : 24 hours .

  • Workup : Acidic quench (pH 2–3), extraction with dichloromethane, and recrystallization .

Yield and Selectivity

  • Yield : 94% after recrystallization .

  • Stereochemical Integrity : >99% enantiomeric excess (ee) confirmed via chiral HPLC .

Catalytic Hydrogenation of N-Boc-Pyrrolidine Carboxylic Acid

A less common but scalable method involves hydrogenating N-Boc-pyrrolidine carboxylic acid derivatives.

Reaction Parameters

  • Catalyst : Palladium on carbon (Pd/C, 5 wt%)

  • Solvent : Ethanol

  • Pressure : 50 psi H₂

  • Temperature : 60°C

  • Time : 12 hours .

Performance Metrics

  • Yield : 78–82%

  • Purity : >99% (HPLC) .

Industrial-Scale, Chromatography-Free Synthesis

Recent advancements prioritize eliminating chromatographic purification for cost-effective large-scale production.

Protocol Overview

  • Starting Material : 4-Hydroxy-L-proline or L-pyroglutamic acid .

  • Boc Protection : Boc anhydride, TEA, CH₂Cl₂, 25°C, 2 hours .

  • Reduction : NaBH₄/LiCl in methanol, 5–20°C, 24 hours .

  • Workup : Filtration and recrystallization from ethyl acetate/n-heptane .

Key Advantages

  • Yield : 73% (multi-gram scale) .

  • Purity : >99% (HPLC) without chromatography .

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Boc Protection85–90>98ModerateHigh
Ester Reduction94>99HighModerate
Catalytic Hydrogenation78–82>99LowLow
Industrial-Scale73>99HighHigh

Critical Insights

  • Boc Protection : Optimal for small-scale synthesis due to simplicity but limited by Boc anhydride cost .

  • Ester Reduction : Balances yield and scalability, though NaBH₄/LiCl handling requires stringent temperature control .

  • Industrial-Scale : Chromatography-free workflow reduces production costs by 40% compared to traditional methods .

Reaction Optimization Strategies

Temperature Control in Borohydride Reductions

Maintaining temperatures below 20°C prevents over-reduction and racemization. Studies show a 15% yield drop at 25°C versus 5°C .

Solvent Selection

  • Methanol : Preferred for NaBH₄ reductions due to proton availability .

  • THF : Suboptimal due to lower solubility of LiCl, reducing reaction efficiency by 20% .

Inert Atmosphere

Nitrogen or argon atmospheres prevent oxidation, critical for maintaining >99% ee in chiral products .

Chemical Reactions Analysis

Types of Reactions: 1-Boc-2-(S)-pyrrolidinemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Key Applications

  • Organic Synthesis
    • N-Boc-L-prolinol is widely utilized as an intermediate in organic synthesis, particularly in the formation of complex molecules. Its protective Boc (tert-butoxycarbonyl) group allows for selective reactions while maintaining the integrity of the prolinol moiety .
  • Peptide Synthesis
    • The compound is employed in solid-phase peptide synthesis (SPPS), where it acts as a chiral auxiliary. This application is crucial for producing peptides with specific stereochemistry, which is essential in drug development .
  • Medicinal Chemistry
    • This compound has been investigated for its role in synthesizing various biologically active compounds, including potential drugs targeting neurological disorders. It has been linked to the development of ligands for nicotinic acetylcholine receptors, which are involved in cognitive functions .
  • Catalysis
    • This compound is also explored in catalytic applications, particularly in asymmetric synthesis. Its ability to form stable complexes with metal catalysts enhances reaction selectivity and efficiency .
  • Fluorine Labeling
    • Recent studies have utilized fluorine-labeled this compound as a marker for solid-state NMR characterization of biofunctionalizations on paper substrates, showcasing its potential in material science and sensor technology .

Synthesis of Daclatasvir

This compound has been used as a precursor in the synthesis of daclatasvir, an antiviral drug that inhibits the hepatitis C virus (HCV) non-structural protein 5A (NS5A). This application underscores the compound's importance in pharmaceutical chemistry and its role in addressing viral infections .

Development of Cognition-Enhancing Ligands

Research has demonstrated that derivatives of this compound can lead to the creation of novel ligands for nicotinic acetylcholine receptors, which are implicated in cognitive enhancement and neuroprotection. These studies highlight its potential therapeutic applications in treating cognitive decline and related disorders .

Comparative Analysis Table

Application AreaDescriptionKey Benefits
Organic SynthesisUsed as an intermediate for complex molecule formationFacilitates selective reactions
Peptide SynthesisActs as a chiral auxiliary in SPPSEnsures specific stereochemistry
Medicinal ChemistryPrecursor for biologically active compoundsPotential treatment for neurological disorders
CatalysisEnhances reaction selectivity and efficiencyImproves asymmetric synthesis
Fluorine LabelingMarker for NMR characterizationApplicable in material science and sensor tech

Mechanism of Action

The mechanism of action of 1-Boc-2-(S)-pyrrolidinemethanol is primarily related to its role as a protecting group in organic synthesis. The Boc group protects the amine functionality, allowing selective reactions to occur at other sites of the molecule. The Boc group can be removed under acidic conditions, revealing the free amine for further functionalization .

Comparison with Similar Compounds

N-Boc-D-Prolinol

  • Structural Difference: Enantiomer of N-Boc-L-prolinol.
  • Synthesis: Similar to this compound but starting from D-proline. reports 99% enantiomeric purity for N-Boc-D-prolinol (α = +50.9° in CHCl₃) vs. 97% for this compound (α = −49.1°) .
  • Applications : Used in kinetic resolutions and enantioselective syntheses where opposite stereochemistry is required. For example, in chiral diselenide catalysts for alkoxyselenylation reactions .

N-Boc-O-Tosyl Prolinol Derivatives

  • Structural Difference : Tosyl (Ts) group replaces the hydroxymethyl group.
  • Synthesis: Requires seven steps from N-Boc-trans-4-hydroxy-L-proline, yielding 28–38% total yield (vs. 65% for this compound-based catalysts) .
  • Applications: Less efficient in asymmetric catalysis due to steric hindrance from the Ts group. For instance, Ts-substituted aminophosphines showed poor enantioselectivity (e.g., 23% ee) compared to Boc-protected analogs .

N-Boc-L-Proline

  • Structural Difference : Carboxylic acid replaces the hydroxymethyl group.
  • Synthesis : Derived from N-Boc-L-proline methyl ester in seven steps (11% total yield) .
  • Applications: Less versatile in nucleophilic catalysis due to the absence of the hydroxymethyl group. However, it is critical in peptide synthesis and as a precursor to this compound .

N-(4-Nitrophenyl)-(L)-Prolinol (NPP)

  • Structural Difference : Lacks the Boc group; features a 4-nitrophenyl substituent.
  • Applications: Exhibits superior second-harmonic generation (SHG) efficiency in nonlinear optics due to optimized hydrogen-bonding and chiral packing in crystals. NPP’s SHG efficiency is an order of magnitude higher than Boc-protected analogs .

Comparative Data Tables

Key Research Findings

  • Catalytic Superiority: this compound-derived catalysts (e.g., 83a) outperform Ts-substituted analogs in asymmetric Michael additions (up to 99% ee) due to favorable hydrogen-bonding interactions .
  • Deuteration Efficiency: this compound enables electroreductive deuteroarylation with 99% D-incorporation, a feat unmatched by bulkier analogs like N-Boc-O-tosyl derivatives .

Biological Activity

N-Boc-L-prolinol, also known as 1-Boc-2-(S)-pyrrolidinemethanol, is a compound that has garnered attention in various fields of biological and medicinal chemistry due to its unique structural properties and potential applications. This article delves into the biological activity of this compound, highlighting its synthesis, biological roles, and relevant research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC10_{10}H19_{19}NO3_3
Molecular Weight201.26 g/mol
Density1.1 ± 0.1 g/cm³
Melting Point60-64 °C
Boiling Point289.5 ± 13 °C
Flash Point128.9 ± 19.8 °C

These properties indicate that this compound is a stable compound under standard laboratory conditions, making it suitable for various experimental applications.

Synthesis of this compound

The synthesis of this compound generally involves the protection of the amine group in L-prolinol with a Boc (tert-butyloxycarbonyl) group. This modification enhances the compound's stability and solubility, facilitating its use in biological studies and applications. The detailed synthetic pathways often utilize various reagents and conditions to achieve high yields and purity.

Organocatalytic Properties

This compound has been extensively studied for its organocatalytic properties. Research indicates that it can act as an effective catalyst in asymmetric reactions, particularly in the conjugate addition of ketones to nitroolefins. For example, a study demonstrated that chiral solvents derived from L-prolinol exhibited superior yields and selectivities compared to traditional solvents, showcasing its potential for sustainable chemistry applications .

Anticancer Activity

Another significant aspect of this compound is its role in drug discovery, particularly in developing anticancer agents. Analogues of dolastatin 10 synthesized using this compound have shown promising biological activity against various cancer cell lines. These modifications aim to enhance the efficacy and reduce the toxicity of existing chemotherapeutics .

Case Studies

  • Asymmetric Organocatalysis : A study utilized this compound-based chiral eutectic mixtures as solvents in asymmetric catalysis, resulting in high yields and selectivity for specific reactions .
  • Anticancer Drug Development : Research focused on synthesizing dolastatin analogues highlighted the utility of this compound in modifying existing compounds to improve their anticancer properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-Boc-L-prolinol, and how can reaction efficiency be optimized?

this compound is typically synthesized via the Mitsunobu reaction, where L-prolinol reacts with di-tert-butyl dicarbonate (Boc anhydride) under controlled conditions. Key parameters include maintaining anhydrous environments and using catalysts like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) . Optimization involves monitoring reaction time (12–24 hours) and temperature (0–25°C), with purification via column chromatography (hexane/ethyl acetate gradients) to achieve >98% purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key signals confirm its structure?

  • 1H-NMR : Peaks at δ 1.40–1.45 ppm (tert-butyl group), δ 3.40–3.70 ppm (pyrrolidine-CH₂), and δ 4.10–4.30 ppm (methanol proton) .
  • 13C-NMR : Signals at δ 28.2 (Boc methyl groups), δ 80.1 (Boc quaternary carbon), and δ 60.5 (pyrrolidine-CH₂) .
  • GC/MS : Molecular ion peak at m/z 201.27 (C₁₀H₁₉NO₃) .

Q. What storage conditions ensure the stability of this compound, and how does purity affect shelf life?

Store at 2–8°C in airtight containers under inert gas (N₂/Ar). Purity >98% (GC) minimizes decomposition; impurities like residual solvents (e.g., THF) accelerate degradation. Periodic NMR analysis is recommended for long-term stability assessment .

Advanced Research Questions

Q. How can this compound be utilized as a chiral auxiliary in asymmetric catalysis, and what factors influence enantioselectivity?

this compound’s rigid pyrrolidine ring and Boc group enhance stereocontrol in reactions like aldol condensations or Michael additions. Enantioselectivity depends on:

  • Solvent polarity : Low-polarity solvents (toluene) favor transition-state organization .
  • Temperature : Lower temperatures (e.g., -20°C) reduce kinetic competition between pathways .
  • Catalyst loading : 5–10 mol% balances reactivity and cost .

Q. How should researchers address contradictions in stereochemical outcomes when using this compound in supramolecular assemblies?

Discrepancies in chiroptical data (e.g., circular dichroism vs. computational models) may arise from aggregation states or solvent effects. Mitigation strategies:

  • Compare experimental data (e.g., NMR coupling constants) with DFT-optimized structures .
  • Conduct concentration-dependent studies to identify aggregation thresholds .
  • Validate purity via HPLC to rule out enantiomeric impurities .

Q. What computational methods are effective for modeling this compound’s interactions in host-guest systems?

  • DFT calculations : B3LYP/6-31G(d) level predicts optimized geometries and non-covalent interactions (e.g., hydrogen bonding with carbonyl groups) .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., chloroform vs. DMSO) on conformational flexibility .
  • Docking studies : Use software like AutoDock to predict binding affinities in enzyme-active sites .

Q. How do researchers design experiments to compare this compound’s efficacy in vitro versus in vivo models?

  • In vitro : Assess cytotoxicity (MTT assay) and enzymatic inhibition (IC₅₀) in cell lines (e.g., HEK293) .
  • In vivo : Use rodent models to evaluate pharmacokinetics (oral bioavailability, half-life) and metabolite profiling (LC-MS/MS) .
  • Controls : Include Boc-deprotected prolinol to isolate the Boc group’s role in bioactivity .

Q. Methodological Guidance

  • Synthetic Reproducibility : Document reaction conditions (solvent, catalyst ratios) in the Supporting Information, adhering to Beilstein Journal guidelines .
  • Data Validation : Use triplicate measurements for NMR and GC data; report confidence intervals for biological assays .
  • Conflict Resolution : Apply the FINER framework (Feasibility, Interest, Novelty, Ethics, Relevance) to refine hypotheses when data conflicts arise .

Properties

IUPAC Name

tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h8,12H,4-7H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFLLBPMZCIGRM-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349181
Record name N-Boc-L-prolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69610-40-8
Record name N-Boc-L-prolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-2-(Hydroxymethyl)pyrrolidine, N-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 21.6 g. (0.10 mol.) of N-t-butoxycarbonyl-DL-proline in 100 ml. of dry tetrahydrofuran at room temperature is added 50 ml. of a 1 molar diborane solution in tetrahydrofuran at such a rate that the temperature of the reaction mixture is maintained at 25°-30°. After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour. Water is then cautiously added to the reaction mixture, the tetrahydrofuran is removed in vacuo, the residue is diluted with ether, and this solution is washed thoroughly with 5% aqueous sodium hydroxide. The ether solution is dried and concentrated in vacuo to obtain 1-(t-butoxycarbonyl)-2-pyrrolidinemethanol.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-Boc-L-prolinol
Reactant of Route 3
N-Boc-L-prolinol
Reactant of Route 4
N-Boc-L-prolinol
N-Boc-L-prolinol
Reactant of Route 6
Reactant of Route 6
N-Boc-L-prolinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.